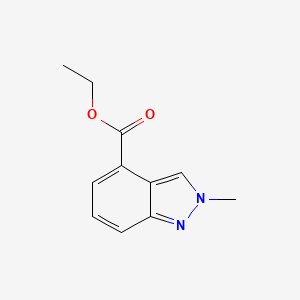

Ethyl 2-methyl-2H-indazole-4-carboxylate

Description

IUPAC Nomenclature and Molecular Formula

The IUPAC name for this compound is ethyl 2-methyl-2H-indazole-4-carboxylate , reflecting its substitution pattern:

- A methyl group (-CH₃) at the 2-position of the indazole ring.

- An ethyl ester (-COOCH₂CH₃) at the 4-position.

Its molecular formula is C₁₁H₁₂N₂O₂ , with a molecular weight of 204.23 g/mol . The SMILES notation (O=C(C1=CC=CC2=NN(C)C=C12)OCC) confirms the connectivity, showing the indazole core with substituents.

Stereochemical Configuration and Tautomerism

Indazoles exhibit tautomerism between 1H- and 2H-forms due to the mobility of the hydrogen atom on the pyrazole nitrogen. However, in this compound, the methyl group at the 2-position locks the tautomeric form into the 2H-configuration, preventing interconversion. The planar aromatic system lacks chiral centers, resulting in no stereoisomerism. X-ray crystallography of analogous indazole derivatives reveals bond angles consistent with aromaticity, with the carboxylate group contributing to electronic delocalization.

Comparative Analysis with Related Indazole Derivatives

This compound differs from other indazole carboxylates in substituent positioning, which influences reactivity and biological activity:

The 4-carboxylate derivative exhibits distinct electronic effects compared to 3- or 7-substituted analogs. For instance, the 4-position’s proximity to the pyrazole nitrogen enhances hydrogen-bonding potential, making it favorable for interactions with biological targets like kinases. In contrast, 3-carboxylate derivatives show higher steric hindrance, affecting binding affinities.

Properties

IUPAC Name |

ethyl 2-methylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-10-9(8)7-13(2)12-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKLAQOHKWMWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=NN(C=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-methyl-2H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound belongs to the indazole family, which is known for various pharmacological activities. The compound has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties, making it a candidate for further research in drug development.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit kinases such as chk1 and chk2, which play crucial roles in cell cycle regulation and stress response pathways. This inhibition can lead to alterations in cell proliferation and survival.

- Enzyme Modulation : this compound exhibits the ability to modulate various enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Cellular Effects

The compound influences several cellular processes:

- Cell Cycle Regulation : By inhibiting key kinases, it affects the progression of the cell cycle, potentially leading to apoptosis in cancer cells.

- Gene Expression : It modulates the activity of transcription factors, leading to changes in gene expression profiles that can influence inflammatory responses and tumor growth .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have shown that it possesses activity against bacteria such as Escherichia coli and fungi like Candida albicans. The compound's efficacy is often compared with standard antimicrobial agents, revealing promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been substantiated through various assays that measure cytokine production and enzyme activity related to inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Case Studies and Research Findings

- Anticancer Potential : A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the cell type .

- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced tumor growth and improved survival rates in mice bearing xenograft tumors. These findings support its potential as a therapeutic agent in oncology.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound is well absorbed with a favorable half-life, making it a suitable candidate for further development into a therapeutic drug .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Ethyl 2-methyl-2H-indazole-4-carboxylate has been investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases, cancer, and microbial infections. Studies have shown that derivatives of indazole compounds exhibit promising anti-inflammatory properties by modulating inflammatory pathways, such as inhibiting cyclooxygenase-2 (COX-2) activity .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess significant antimicrobial activities against a variety of pathogens. For instance, studies have demonstrated that certain indazole derivatives are more potent than traditional antimicrobial agents like metronidazole against protozoa such as Giardia intestinalis and Entamoeba histolytica . The compound's ability to inhibit bacterial growth has also been noted, with effective activity against strains like Escherichia coli and Salmonella enterica .

Biological Research

Lead Compound in Drug Discovery

this compound serves as a lead compound in drug discovery due to its interaction with biological targets. Its structural attributes allow it to bind effectively to enzymes and receptors, modulating their activity and offering new avenues for therapeutic interventions .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the inhibition of specific enzymes related to inflammatory responses. The presence of functional groups in its structure enhances its binding affinity and selectivity toward these targets, making it a valuable candidate for further development in pharmacology .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound is utilized as a building block for the synthesis of more complex indazole derivatives. These derivatives can be tailored for specific biological activities or physicochemical properties, expanding the scope of potential applications in pharmaceuticals and agrochemicals.

Industrial Applications

Agrochemical Development

The compound is also explored for its utility in developing agrochemicals. Its biological activity can be harnessed to create effective pesticides or herbicides, contributing to advancements in agricultural science .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 2-methyl-2H-indazole-4-carboxylate and analogous heterocyclic esters:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings:

Substituent Effects on Reactivity :

- The methyl group at the 2-position in this compound sterically shields the indazole ring, reducing susceptibility to electrophilic attack compared to 5-Bromo-4-nitro-1H-indazole, which lacks such protection .

- The ethyl ester group in the target compound improves lipophilicity relative to methyl esters (e.g., Methyl 2-acetyl-2H-indazole-5-carboxylate), enhancing membrane permeability in drug candidates .

Synthetic Flexibility: this compound is synthesized under mild conditions (room temperature, 12h) compared to the high-temperature reflux required for thiazole derivatives like Ethyl 2-aminothiazole-4-carboxylate . Halogenated analogs (e.g., Ethyl 4-chloro-2-methylquinoline-6-carboxylate) require aggressive halogenation reagents, increasing production costs and safety risks .

Biological Relevance: Indazole derivatives generally exhibit higher metabolic stability than quinoline-based esters due to reduced cytochrome P450 interactions . The amino group in Ethyl 2-aminothiazole-4-carboxylate enables hydrogen bonding with biological targets, a feature absent in the target compound but critical for specific enzyme inhibition .

Research Implications

- Drug Design : this compound’s balance of lipophilicity and steric hindrance makes it superior to methyl esters for CNS-targeted drugs requiring blood-brain barrier penetration .

- Material Science: Its planar structure facilitates π-stacking in crystal lattices, a property leveraged in organic semiconductors, though less pronounced than in nitro-substituted indazoles .

Preparation Methods

Starting Materials and Initial Steps

- Starting material: 2-nitrobenzaldehyde or substituted nitrobenzaldehydes.

- Formation of Schiff base: Reaction with methylamine or substituted amines to form imines.

- Reduction and cyclization: The Schiff base is reduced and cyclized using triethyl phosphite (P(OEt)3) under heating (typically 150 °C) to form the 2H-indazole core via the Cadogan reaction.

Introduction of the Methyl Group at Position 2

- Alkylation of the 2H-indazole nitrogen (N-2) or carbon (C-2) can be achieved by treating the indazole intermediate with alkyl halides in the presence of a base such as potassium tert-butoxide.

- For example, methylation is performed by reacting the indazole ester with methyl bromide or methyl iodide under basic conditions in tetrahydrofuran (THF) at ambient temperature, followed by purification to isolate the 2-methyl derivative.

Esterification at Position 4

- The carboxylate group at position 4 is introduced either by direct esterification of the corresponding carboxylic acid or by starting from an ester-functionalized precursor.

- Hydrolysis of nitrile or amide intermediates followed by esterification using ethanol under acidic or catalytic conditions yields the ethyl ester.

- Alternatively, direct alkylation of the indazole carbonitrile with ethyl halides in the presence of potassium carbonate in acetone can afford the ethyl ester derivative.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- NMR Spectroscopy: 1H and 13C NMR confirm the methyl group at position 2 and the ethyl ester group at position 4. Chemical shifts are consistent with literature values for 2H-indazole derivatives.

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and purity.

- Purification: Column chromatography using hexane/ethyl acetate or dichloromethane/methanol mixtures is commonly employed to isolate pure compounds.

- Regioselectivity: Alkylation reactions predominantly yield 1-alkylated products, with 2-alkylated isomers as minor components, requiring careful chromatographic separation.

Summary of Preparation Method

- Synthesis of Schiff Base: React 2-nitrobenzaldehyde with methylamine in ethanol under reflux to form the imine intermediate.

- Cadogan Cyclization: Heat the Schiff base with triethyl phosphite at 150 °C to induce reduction and cyclization to 2H-indazole.

- Alkylation: Treat the indazole intermediate with methyl bromide and potassium tert-butoxide in THF at room temperature to introduce the 2-methyl substituent.

- Esterification: Convert the corresponding carboxylic acid or nitrile to the ethyl ester by reaction with ethanol under acidic conditions or by alkylation with ethyl halide in the presence of potassium carbonate.

- Purification and Characterization: Purify by column chromatography and characterize by NMR and mass spectrometry.

This synthesis route is supported by multiple peer-reviewed studies and patent disclosures, providing a robust and reproducible method for preparing this compound with good yields and purity.

Q & A

Basic Research Questions

Q. How can researchers determine the crystal structure of Ethyl 2-methyl-2H-indazole-4-carboxylate to confirm its molecular conformation?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement) to resolve atomic positions and bond geometries. Employ ORTEP-3 for graphical representation of thermal ellipsoids and molecular packing . For small-molecule crystallography, the WinGX suite provides integrated tools for data processing, solution, and refinement . Validate hydrogen bonding networks using graph-set analysis to classify interaction patterns (e.g., R₂²(8) motifs) .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

- Methodological Answer : Optimize esterification of 2-methyl-2H-indazole-4-carboxylic acid using ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For scale-up, consider continuous flow reactors to enhance yield and reproducibility .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC under stress conditions (e.g., heat, light, humidity). Quantify degradation products via peak integration and compare against reference standards. For long-term stability, store samples in amber vials under inert gas (N₂/Ar) at −20°C. Use differential scanning calorimetry (DSC) to analyze thermal decomposition profiles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental crystallographic data and predicted hydrogen-bonding networks?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize the molecular geometry and compare with SC-XRD results. Use Hirshfeld surface analysis to quantify intermolecular interactions and identify discrepancies. Cross-validate with spectroscopic data (e.g., IR for hydrogen bonding signatures) .

Q. What experimental approaches are effective in analyzing ring puckering dynamics in the indazole core of this compound?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify out-of-plane displacements in the indazole ring using crystallographic coordinates. For dynamic analysis, use variable-temperature NMR to observe conformational exchange or molecular dynamics simulations (MD) with AMBER/OPLS force fields .

Q. How can researchers optimize reaction conditions to minimize byproducts during functionalization of this compound?

- Methodological Answer : Employ design of experiments (DoE) to screen parameters (e.g., solvent polarity, temperature, catalyst loading). Use LC-MS to track intermediate species and identify side-reaction pathways. For electrophilic substitutions, steric and electronic effects can be predicted using Hammett constants or Fukui indices .

Q. What strategies are recommended for resolving disorder in crystallographic data for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.